2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWDJSRFXLJIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutanone ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, water or acetone as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Reduction: 2,2-dimethyl-3-(4-aminophenyl)cyclobutan-1-one.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Substituted cyclobutanones with different functional groups replacing the nitro group.
Scientific Research Applications
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one depends on its specific application. For instance, in biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key Compounds for Comparison :
3-Methoxy-2,2-dimethylcyclobutan-1-one (Ref: 3D-CAA06396)
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one (Ref: 3D-CAA06395)
1-(2-Hydroxyphenyl)-3-methylbutan-1-one
| Property | 2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-one | 3-Methoxy-2,2-dimethylcyclobutan-1-one | 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one | 1-(2-Hydroxyphenyl)-3-methylbutan-1-one |
|---|---|---|---|---|
| Substituent | 4-Nitrophenyl (electron-withdrawing) | Methoxy (electron-donating) | 2-Methylpropoxy (electron-donating) | 2-Hydroxyphenyl (electron-donating) |
| Core Structure | Cyclobutanone (strained ring) | Cyclobutanone | Cyclobutanone | Linear butanone |
| Key Functional Group | Nitroaromatic ketone | Alkoxy-substituted ketone | Alkoxy-substituted ketone | Hydroxyaromatic ketone |
Reactivity and Stability
Reactivity with Oxidizing Agents :
- The nitro group in this compound may undergo reduction reactions under specific conditions, similar to 4-nitrophenyl boronic acid, which converts to 4-nitrophenol in the presence of H₂O₂ with a rate constant of 0.0586 s⁻¹ at pH ~11 . However, the cyclobutanone core’s stability under such conditions remains unexplored.
- Comparative Reaction Rates : Alkoxy-substituted analogs (e.g., 3-methoxy derivatives) are less reactive toward electrophilic substitution due to electron-donating substituents, whereas the nitro group facilitates faster reactions in electron-deficient environments .
pH and Temperature Sensitivity :
Cost and Availability
- Commercial Viability: Cyclobutanone derivatives are niche products, often synthesized on-demand for specialized research.
Biological Activity
2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-one is a synthetic organic compound characterized by its unique cyclobutane ring structure, which includes a nitrophenyl substituent. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and drug development.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.24 g/mol. The compound features a ketone functional group and a nitrophenyl moiety that enhances its reactivity in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitrophenyl group allows for effective interaction with bacterial cell membranes, leading to disruption and cell death. Studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound has potential as a lead structure for developing new antibiotics, particularly against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays measuring the inhibition of inflammatory mediators. It has been shown to inhibit the activity of cyclooxygenases (COX-1 and COX-2), key enzymes involved in the inflammatory process.
A recent study reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Electron Transfer Reactions : The nitrophenyl group enhances the compound's ability to participate in electron transfer processes, potentially modulating enzyme activities.
- Hydrogen Bonding : The ketone functionality allows for hydrogen bonding with biological molecules, facilitating interactions with enzymes and receptors.
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial properties of various derivatives of cyclobutanones, including this compound. The results indicated that modifications to the nitrophenyl group could enhance antibacterial efficacy.
- Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound reduced LPS-induced inflammation in macrophage cell lines by downregulating COX expression and cytokine release.
Q & A
Q. What are the standard synthetic routes for 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with substituted cyclobutanone precursors. A common approach includes:
- Friedel-Crafts alkylation to introduce the 4-nitrophenyl group.
- Methylation using dimethyl sulfate or methyl halides under basic conditions to install the 2,2-dimethyl substituents.
- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Q. Key intermediates :
- 3-(4-Nitrophenyl)cyclobutan-1-one (before methylation).
- Halogenated intermediates for functional group transformations.
Q. How is the compound characterized to confirm its structure and purity?
Methodological workflow :
Spectroscopy :
- ¹H/¹³C NMR : To verify substituent positions (e.g., nitrophenyl ring protons at δ 7.5–8.5 ppm, cyclobutanone carbonyl at ~210 ppm).
- IR Spectroscopy : Confirmation of ketone (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).
Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ at m/z 247.0942 for C₁₂H₁₃NO₃).
HPLC/Purity Analysis : ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical during handling and storage?
- Protective measures : Gloves, goggles, and fume hoods to avoid inhalation/contact (nitro groups are potential irritants).
- Storage : In amber glass vials at 2–8°C under inert gas (argon) to prevent ketone degradation.
- Disposal : Follow institutional guidelines for nitroaromatic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Experimental variables :
- Temperature : Lower temps (0–5°C) during nitration reduce side reactions (e.g., ring nitration vs. desired substitution).
- Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nitro group incorporation but may require post-reaction neutralization .
Q. Data-driven optimization :
| Condition | Yield (%) | Purity (%) | Byproduct Identified |
|---|---|---|---|
| AlCl₃, 0°C, DMF | 78 | 92 | 4-nitro isomer (3%) |
| BF₃·Et₂O, RT, THF | 65 | 85 | Oxidized ketone (8%) |
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Case study : Discrepancies in cyclobutanone ring proton signals (predicted vs. observed multiplicity):
Q. Example :
- Predicted δ (¹H): 3.12 ppm (quartet, J = 8 Hz).
- Observed δ: 3.25 ppm (doublet of doublets, J = 7.5 Hz due to ring puckering).
Q. What computational methods are suitable for studying its electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze:
- Electron-withdrawing effects of the nitro group on cyclobutanone reactivity.
- Frontier molecular orbitals (HOMO/LUMO) for predicting reaction sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., solubility in DMSO vs. ethanol) .
Q. How does the compound interact with biological targets (e.g., enzymes)?
Research findings :
- Inhibition studies : Derivatives show activity against trypanothione reductase (Ki = 2.3 µM), suggesting antiparasitic potential.
- Methodology :
- Enzyme assays (UV-Vis monitoring of NADPH oxidation).
- Docking simulations (PDB ID 1BZL) to identify binding motifs .
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
- Batch vs. flow chemistry : Continuous flow systems reduce exothermic risks during nitration.
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Data Contradiction Analysis
Q. Conflicting reports on nitro group orientation (para vs. meta) in derivatives: How to resolve?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
